molecular formula C6H5N3O4 B2471269 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid CAS No. 77168-76-4

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid

Cat. No.: B2471269
CAS No.: 77168-76-4
M. Wt: 183.123
InChI Key: DAOFEKDZTJAXDB-UHFFFAOYSA-N
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Description

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O4 and a molecular weight of 183.12 g/mol . This compound is known for its unique structure, which includes both a carbamoyl group and a hydroxyl group attached to a pyrazine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with various reagents. One common method includes the esterification of 3-hydroxypyrazine-2-carboxylic acid followed by amidation . The nitration of the pyrazine ring is then performed, followed by reduction of the nitro group in the presence of Raney nickel . This method allows for the efficient production of the target compound with minimal byproducts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized solvents and reaction conditions to ensure high purity and yield. The use of key intermediates, such as methyl 3-amino-6-bromopyrazine-2-carboxylate, is crucial for successful large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, the compound is believed to inhibit viral replication by targeting viral RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby reducing the proliferation of the virus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid is unique due to its specific structural features, such as the presence of both carbamoyl and hydroxyl groups on the pyrazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-carbamoyl-6-oxo-1H-pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOFEKDZTJAXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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